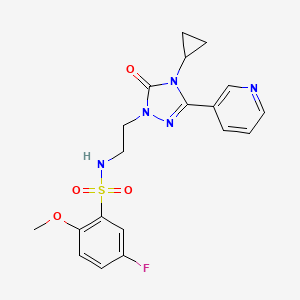

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

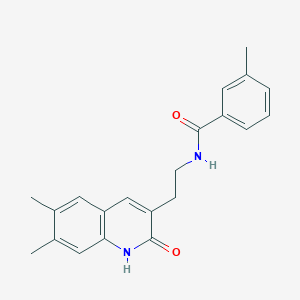

The compound "N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide" is a structurally complex molecule that likely exhibits biological activity due to the presence of several pharmacophore elements such as the sulfonamide group, a pyridine ring, and a 1,2,4-triazole moiety. These structural features are commonly found in compounds with potential anticancer and antimicrobial properties, as seen in the synthesis of novel sulfonamides with pyridine moieties that have shown significant activity against cancer cell lines and bacterial strains .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the condensation of an acetophenone derivative with hydrazides, followed by reactions with various aldehydes to afford hydrazono-ethyl derivatives. These intermediates can then react with malononitrile or ethyl cyanoacetate to produce oxopyridine derivatives . Although the exact synthesis route for the compound is not detailed, it is likely to involve similar synthetic strategies, utilizing the reactivity of the sulfonamide group and the ability to form heterocyclic rings through condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods such as IR, UV, and XRD, which help in deducing the structural features and confirming the identity of the synthesized compounds . The presence of a pyridine ring and a 1,2,4-triazole moiety in the compound suggests potential for interactions with biological targets, as these heterocycles are known to engage in hydrogen bonding and pi-stacking interactions, which are crucial for binding to enzymes or receptors.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including those that lead to the formation of metal complexes, as seen in the synthesis of Co(II) and Ni(II) complexes with sulfonamide ligands . These reactions are important for the development of compounds with enhanced biological activities. The fluorine atom present in the compound may also influence its reactivity and binding affinity, as fluorine substitution has been shown to enhance selectivity in COX-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including solubility, thermal stability, and fluorescence characteristics, can be studied using techniques like thermal analysis and fluorescence spectroscopy . These properties are essential for understanding the behavior of the compound in biological systems and can influence its pharmacokinetics and toxicity profile. The introduction of a fluorine atom and methoxy group in the compound may affect its lipophilicity and metabolic stability, potentially improving its drug-like properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide, due to its complex chemical structure, is likely involved in targeted synthesis for potential pharmacological activities. Its structural components suggest it may be synthesized and evaluated within a range of derivatives aiming at the inhibition or modulation of specific biological targets, such as enzymes or receptors involved in disease pathogenesis. For example, compounds with similar structures have been explored for their selective inhibition capabilities against cyclooxygenase-2 (COX-2), showcasing potential for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Molecular Dynamics and Quantum Chemical Studies

Derivatives sharing a similar sulfonamide base structure have been subject to molecular dynamic simulations and quantum chemical studies to predict their adsorption behaviors and inhibition efficiencies, as seen in research on corrosion inhibition (S. Kaya et al., 2016). These studies provide insights into the interaction mechanisms at the molecular level, suggesting potential applications in materials science and engineering.

Antitumor Activity

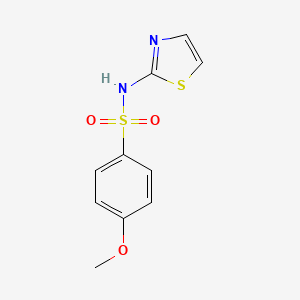

Research into similar sulfonamide derivatives has revealed significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential as antitumor agents. Compounds like N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide have shown promise in preliminary in vitro pharmacological studies (N. Abbassi et al., 2014). This opens avenues for further development and testing of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide in oncological research.

Catalytic Applications and Material Science

The structural features of similar compounds have been utilized in the synthesis of novel metallophthalocyanines, which are characterized by their electrochemical and spectroelectrochemical properties, indicating potential applications in catalysis and as materials for electronic devices (H. Kantekin et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O4S/c1-29-16-7-4-14(20)11-17(16)30(27,28)22-9-10-24-19(26)25(15-5-6-15)18(23-24)13-3-2-8-21-12-13/h2-4,7-8,11-12,15,22H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOGBKDCNBEERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)